molecular formula C13H24N2O3 B2823042 (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate CAS No. 1332765-81-7

(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate

Cat. No.: B2823042
CAS No.: 1332765-81-7
M. Wt: 256.346
InChI Key: LUDHQJVAKIUFLX-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a propanamide substituent at the 3-position of the piperidine ring. This compound serves as a key intermediate in the development of bioactive molecules, leveraging its carbamate group for stability and the propanamide moiety for hydrogen-bonding interactions.

Properties

IUPAC Name

tert-butyl (3S)-3-(propanoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-11(16)14-10-7-6-8-15(9-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDHQJVAKIUFLX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the protection of the piperidine nitrogen, followed by the introduction of the propanamide group. The tert-butyl group is often introduced via tert-butyl chloroformate under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a base- and nucleophile-sensitive protecting group cleaved under acidic conditions.

  • Typical Conditions :

    • Trifluoroacetic acid (TFA) in dichloromethane (DCHM) at 0–25°C.

    • HCl in dioxane or methanol.

Reaction ConditionsProductSupporting Data
TFA/DCM, 2–4 h, 25°C(S)-3-Propanamidopiperidine (free amine)Analog studies (e.g., ) show Boc removal under similar conditions .
4M HCl/dioxane, 1–2 hHydrochloride salt of the free amineAmbeed lists HCl salts of related piperidine derivatives .

Mechanistic Insight :
Protonation of the Boc carbonyl oxygen facilitates carbamate cleavage, releasing CO₂ and tert-butanol. The reaction retains stereochemistry at the piperidine C3 position.

Propanamide Hydrolysis

The propanamide group can undergo hydrolysis to form a carboxylic acid or amine, depending on conditions.

Reaction TypeConditionsProductNotes
Acidic Hydrolysis 6M HCl, reflux, 12–24 h(S)-3-Aminopiperidine-1-carboxylateRequires Boc deprotection first .
Basic Hydrolysis NaOH (aq), heat(S)-3-Propanoatepiperidine derivativeLimited precedent; risk of ring opening.

Key Consideration :
The Boc group is incompatible with strong bases, necessitating sequential deprotection before hydrolysis.

Ring Functionalization

The piperidine ring’s secondary amine (after Boc removal) can participate in nucleophilic reactions:

ReactionReagentsProductApplication
Acylation Acetyl chloride, pyridine(S)-3-Propanamido-N-acetylpiperidineCommon for amine protection .
Suzuki Coupling Arylboronic acid, Pd catalystArylated piperidine analogRequires Boc-free amine .

Example :
The free amine reacts with propionyl chloride to form a bis-amide derivative, as seen in structurally related compounds .

Stability and Storage

  • Thermal Stability : Stable below 100°C; decomposition observed under prolonged heating .

  • Light Sensitivity : Storage in dark recommended to prevent photodegradation of the Boc group .

  • Hygroscopicity : Non-hygroscopic, unlike ionic liquids (cf. ).

Comparative Reactivity Table

Functional GroupReaction PartnerOutcomeReference Analog
Boc-protected amineTFAFree amine
PropanamideLiAlH₄Reduced to propylamine
Piperidine ringElectrophiles (e.g., CH₃I)N-Alkylation

Unresolved Challenges

  • Selective Amide Modification : Direct functionalization of the propanamide without Boc cleavage remains unexplored.

  • Ring Strain Effects : Piperidine ring opening under harsh conditions (e.g., HI) requires further study .

Scientific Research Applications

Pharmaceutical Applications

(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate serves as a crucial building block in the synthesis of various therapeutic agents. Its derivatives have been investigated for their potential in treating several conditions, particularly cancer.

Key Drugs Synthesized

  • Vandetanib : An anticancer drug used for treating medullary thyroid cancer.
  • Crizotinib : A medication for non-small cell lung cancer that targets specific genetic mutations.

These drugs rely on the unique structural features provided by (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate, which enhances their efficacy against targeted cancer cell lines.

Biological Research Applications

The compound is also utilized in biological research to study its interactions with various molecular targets. This includes:

  • Binding Affinity Studies : Investigating how modifications to the compound can enhance or inhibit activity against specific enzymes or receptors.
  • Cancer Cell Line Inhibition : Research has shown that derivatives of this compound can effectively inhibit growth in specific cancer cell lines, indicating its potential therapeutic applications.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate derivatives demonstrated significant inhibition of proliferation in several cancer cell lines. The results indicated that structural modifications at the 3-position enhanced biological activity compared to other piperidine derivatives.

Case Study 2: Binding Studies

Research conducted on the binding affinity of this compound with specific receptors revealed that certain derivatives exhibited improved binding characteristics, suggesting potential for development into more effective therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit fibroblast proliferation or migration by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the piperidine ring is a hotspot for structural diversification. Below is a comparative analysis of analogs with different substituents:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate Propanamide (CH₂CH₂CONH₂) C₁₃H₂₄N₂O₃ 272.34 (estimated) Moderate polarity; H-bond donor/acceptor capacity
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate 3-Phenyl-1,2,4-oxadiazole C₁₈H₂₃N₃O₃ 329.40 Aromaticity enhances π-π stacking; reduced H-bonding
tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate 2-Aminopropanamide (NH₂CH₂CONH) C₁₃H₂₅N₃O₃ 271.36 Additional amino group increases solubility and H-bond donors (2 donors, 4 acceptors)
tert-Butyl 3-hydroxypiperidine-1-carboxylate Hydroxyl (-OH) C₁₀H₁₉NO₃ 201.27 High polarity; reactive site for derivatization (e.g., esterification)

Key Observations :

  • Polarity and Solubility: The hydroxyl analog (CAS 85275-45-2) is more polar than the propanamide derivative due to the -OH group, enhancing aqueous solubility. The aminopropanamide analog (CAS 1354023-58-7) offers improved solubility via its amino group, making it suitable for drug formulations.
  • Aromatic Interactions : The phenyl-oxadiazole substituent introduces aromatic character, favoring interactions with hydrophobic enzyme pockets or receptors.

Stereochemical Considerations

  • (S) vs. (R) Enantiomers : The R-enantiomer of tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0) highlights the role of chirality. Enantiomers often exhibit divergent biological activities; for instance, the S-configuration in the target compound may optimize binding to a specific protein pocket compared to the R-form.

Biological Activity

(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following IUPAC name: (S)-tert-butyl 3-propanamidopiperidine-1-carboxylate . Its molecular formula is C16H29N3O3C_{16}H_{29}N_3O_3, and it possesses a molecular weight of approximately 303.43 g/mol. The structural features include a tert-butyl group, a piperidine ring, and an amide functional group, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that (S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate exhibits various biological activities, primarily related to its role as a potential therapeutic agent. Below are key areas of biological activity:

  • Antimicrobial Activity : Initial studies suggest that this compound may enhance the efficacy of existing antibiotics by inhibiting bacterial efflux pumps. For instance, it has been shown to potentiate the activity of antibiotics like chloramphenicol and tetracycline against multidrug-resistant strains of E. coli .
  • Neuropharmacological Effects : The compound has been evaluated for its potential neuroprotective effects. Preliminary data suggest that it may modulate neurotransmitter systems, although further studies are needed to elucidate these mechanisms.
  • Anti-inflammatory Properties : There is emerging evidence that (S)-tert-butyl 3-propanamidopiperidine-1-carboxylate may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Potentiation

A study conducted by Compagne et al. (2023) investigated the ability of various pyridylpiperazine derivatives, including (S)-tert-butyl 3-propanamidopiperidine-1-carboxylate, to inhibit the AcrB efflux pump in E. coli. The study found that while the compound itself did not exhibit intrinsic antibacterial activity (MIC > 250 μM), it significantly enhanced the efficacy of other antibiotics when used in combination .

Case Study 2: Neuroprotective Potential

In a separate investigation focusing on neuropharmacological effects, researchers assessed the impact of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a protective effect against cell death, suggesting potential applications in neurodegenerative diseases .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialPotentiates antibiotic activity
NeuroprotectiveReduces oxidative stress-induced cell death
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Table 2: Structure-Activity Relationship (SAR)

CompoundStructure FeatureActivity Level
(S)-tert-ButylTert-butyl groupEnhances solubility
3-PropanamideAmide linkagePotential neuroactivity
Piperidine RingCyclic structureEssential for binding

Q & A

Q. What statistical methods are recommended for interpreting dose-response data with high variability in enzyme inhibition assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate Hill slopes and confidence intervals .
  • Outlier Detection : Grubbs’ test or robust regression (e.g., RANSAC) identifies and excludes anomalous data points .
  • Bootstrap Analysis : Resample data to generate error bars and assess reproducibility in triplicate experiments .

Tables of Key Data

Table 1 : Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)ee (%)Reference
Boc ProtectionBoc₂O, Et₃N, DCM85–92N/A
AmidationEDC/HOBt, DMF, 0°C70–7898
Chiral SeparationChiralpak AD-H, Heptane/EtOH65>99

Table 2 : Biological Activity of Structural Analogs

CompoundModificationIC₅₀ (nM)TargetAssay
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylatePropanamide120 ± 15Protease XFluorogenic
(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylateAcetamide450 ± 30Protease XFluorogenic
(R)-EnantiomerOpposite configuration>10,000Protease XFluorogenic

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